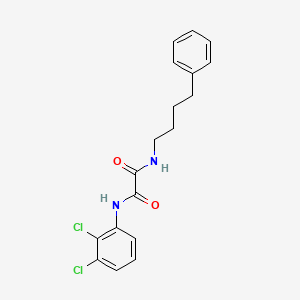![molecular formula C27H26N2O B11555166 2,2-bis(4-methylphenyl)-N'-[(1E,2E)-3-phenylprop-2-en-1-ylidene]cyclopropanecarbohydrazide](/img/structure/B11555166.png)
2,2-bis(4-methylphenyl)-N'-[(1E,2E)-3-phenylprop-2-en-1-ylidene]cyclopropanecarbohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2-bis(4-methylphenyl)-N’-[(1E,2E)-3-phenylprop-2-en-1-ylidene]cyclopropanecarbohydrazide is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound is characterized by the presence of a cyclopropane ring, substituted phenyl groups, and a hydrazide moiety, making it an interesting subject for chemical research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-bis(4-methylphenyl)-N’-[(1E,2E)-3-phenylprop-2-en-1-ylidene]cyclopropanecarbohydrazide typically involves multiple steps, starting from readily available precursors. One common method involves the condensation of 2,2-bis(4-methylphenyl)cyclopropanecarbohydrazide with cinnamaldehyde under acidic or basic conditions. The reaction is usually carried out in a suitable solvent such as ethanol or methanol, and the product is purified by recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
2,2-bis(4-methylphenyl)-N’-[(1E,2E)-3-phenylprop-2-en-1-ylidene]cyclopropanecarbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the hydrazide moiety.
Substitution: The phenyl groups can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using bromine or chlorination using chlorine gas.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated derivatives.
Applications De Recherche Scientifique
2,2-bis(4-methylphenyl)-N’-[(1E,2E)-3-phenylprop-2-en-1-ylidene]cyclopropanecarbohydrazide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 2,2-bis(4-methylphenyl)-N’-[(1E,2E)-3-phenylprop-2-en-1-ylidene]cyclopropanecarbohydrazide involves its interaction with molecular targets such as enzymes or receptors. The compound may exert its effects by binding to specific active sites, altering the conformation of target proteins, and modulating biochemical pathways. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,2-bis(4-hydroxy-3-methylphenyl)propane: Known for its use in the production of polycarbonate plastics and epoxy resins.
2,2-bis(4-methoxyphenyl)propane: Used in the synthesis of various organic compounds.
2,2-bis(4-chlorophenyl)propane: Employed in the production of flame retardants and other specialty chemicals.
Uniqueness
2,2-bis(4-methylphenyl)-N’-[(1E,2E)-3-phenylprop-2-en-1-ylidene]cyclopropanecarbohydrazide is unique due to its combination of structural features, including the cyclopropane ring and hydrazide moiety, which confer distinct chemical reactivity and potential applications. Its ability to undergo diverse chemical reactions and its potential biological activities make it a valuable compound for research and industrial use.
Propriétés
Formule moléculaire |
C27H26N2O |
|---|---|
Poids moléculaire |
394.5 g/mol |
Nom IUPAC |
2,2-bis(4-methylphenyl)-N-[(E)-[(E)-3-phenylprop-2-enylidene]amino]cyclopropane-1-carboxamide |
InChI |
InChI=1S/C27H26N2O/c1-20-10-14-23(15-11-20)27(24-16-12-21(2)13-17-24)19-25(27)26(30)29-28-18-6-9-22-7-4-3-5-8-22/h3-18,25H,19H2,1-2H3,(H,29,30)/b9-6+,28-18+ |
Clé InChI |
SDKCXJSIDABMCJ-RKUQBJHPSA-N |
SMILES isomérique |
CC1=CC=C(C=C1)C2(CC2C(=O)N/N=C/C=C/C3=CC=CC=C3)C4=CC=C(C=C4)C |
SMILES canonique |
CC1=CC=C(C=C1)C2(CC2C(=O)NN=CC=CC3=CC=CC=C3)C4=CC=C(C=C4)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-bromo-N'-[(1E)-1-(4-ethoxyphenyl)butylidene]benzohydrazide](/img/structure/B11555096.png)
![N'-[(E)-(3-ethoxy-4-hydroxyphenyl)methylidene]-1,5-diphenyl-1H-1,2,4-triazole-3-carbohydrazide](/img/structure/B11555101.png)
![N-(3-bromophenyl)-4-[(2E)-2-(2,4-dichlorobenzylidene)hydrazinyl]-4-oxobutanamide](/img/structure/B11555106.png)
![N'-[(E)-(3-hydroxyphenyl)methylidene]-2-(2-nitrophenoxy)acetohydrazide](/img/structure/B11555117.png)
![5-(4-Chloroanilino)[1,2,5]oxadiazolo[3,4-e][1,2,4]triazolo[4,3-a]pyrazin-8-ylhydrosulfide](/img/structure/B11555121.png)
![4-bromo-2-[(E)-{[2-(2-chloro-4-fluorophenyl)-1,3-benzoxazol-5-yl]imino}methyl]phenol](/img/structure/B11555131.png)
![N'-[(E)-(4-chlorophenyl)methylidene]-1,5-diphenyl-1H-1,2,4-triazole-3-carbohydrazide](/img/structure/B11555134.png)
![2,4-dibromo-6-[(E)-{2-[(2,4-dichlorophenoxy)acetyl]hydrazinylidene}methyl]phenyl benzoate](/img/structure/B11555137.png)
![N'-[(E)-(2,4-diethoxyphenyl)methylidene]-4-[(4-methylbenzyl)oxy]benzohydrazide](/img/structure/B11555138.png)
![2-(4-bromo-2-methoxyphenoxy)-N'-[(E)-(2-methoxyphenyl)methylidene]acetohydrazide](/img/structure/B11555145.png)
![4-{(2Z)-2-[(6-nitro-1,3-benzodioxol-5-yl)methylidene]hydrazinyl}-N-phenyl-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-amine](/img/structure/B11555150.png)

![2-[N-(2,4-Dimethoxyphenyl)benzenesulfonamido]-N-(2-methylphenyl)acetamide](/img/structure/B11555168.png)
![4-[(2E)-2-(3-bromobenzylidene)hydrazinyl]-N-(2,5-dimethylphenyl)-6-(morpholin-4-yl)-1,3,5-triazin-2-amine](/img/structure/B11555176.png)
